1,4-Dichloro-2-butyne

Description

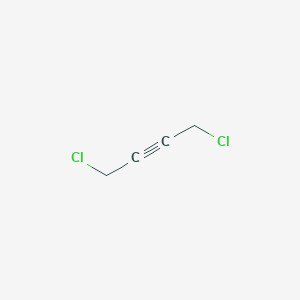

Structure

3D Structure

Properties

IUPAC Name |

1,4-dichlorobut-2-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Cl2/c5-3-1-2-4-6/h3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCHDLEVSZBOHOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#CCCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061165 | |

| Record name | 1,4-Dichloro-2-butyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or pale yellow liquid; [Alfa Aesar MSDS] | |

| Record name | 1,4-Dichloro-2-butyne | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9750 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

1.86 [mmHg] | |

| Record name | 1,4-Dichloro-2-butyne | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9750 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

821-10-3 | |

| Record name | 1,4-Dichloro-2-butyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=821-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butyne, 1,4-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000821103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-DICHLORO-2-BUTYNE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30603 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butyne, 1,4-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Dichloro-2-butyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dichlorobut-2-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.340 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Dichloro-2-butyne (CAS Number: 821-10-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 1,4-Dichloro-2-butyne, a versatile bifunctional molecule widely utilized in organic synthesis.

Physicochemical Properties

This compound is a colorless to pale yellow liquid.[1] It is a key intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals.[2]

| Property | Value | Reference(s) |

| CAS Number | 821-10-3 | [2] |

| Molecular Formula | C₄H₄Cl₂ | [2] |

| Molecular Weight | 122.98 g/mol | [2] |

| Appearance | Colorless to slight yellow liquid | [2] |

| Boiling Point | 165 - 168 °C | [2] |

| Density | 1.258 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.505 | [2] |

| Solubility | Soluble in organic solvents, relatively insoluble in water. | [2] |

Toxicological and Safety Information

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. It is toxic if swallowed and causes skin and serious eye irritation.[3] It is also noted to be a lachrymator, a substance that irritates the eyes and causes tearing.

GHS Hazard Statements:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray

-

P264: Wash skin thoroughly after handling

-

P271: Use only outdoors or in a well-ventilated area

-

P280: Wear protective gloves/protective clothing/eye protection/face protection

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water

-

P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols

General Synthetic Approach: Chlorination of But-2-yne-1,4-diol

A common synthetic route to this compound involves the chlorination of but-2-yne-1,4-diol. This reaction is typically carried out using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃) in the presence of a base like pyridine (B92270) to neutralize the acidic byproducts.

Illustrative Experimental Protocol:

-

In a well-ventilated fume hood, a solution of but-2-yne-1,4-diol in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

The flask is cooled in an ice bath to 0 °C.

-

A solution of the chlorinating agent (e.g., thionyl chloride) in the same solvent is added dropwise to the cooled solution of the diol with vigorous stirring. The addition rate should be controlled to maintain the reaction temperature below 5 °C.

-

After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure complete conversion.

-

The reaction is then quenched by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate), and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude this compound is then purified by vacuum distillation to yield the final product.

Note: This is a generalized protocol. The specific reaction conditions, including stoichiometry, solvent, temperature, and reaction time, should be optimized for each specific application.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of the volatile and semi-volatile compound this compound.

General GC-MS Parameters:

-

Gas Chromatograph: A standard GC system equipped with a split/splitless injector and a mass selective detector.

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Final hold: 5 minutes at 250 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-300.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Note: These are starting parameters and should be optimized for the specific instrument and analytical requirements.

Applications in Organic Synthesis

This compound is a valuable building block in organic synthesis due to its two reactive C-Cl bonds and the central alkyne functionality.

Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via Click Chemistry

A prominent application of this compound is in the synthesis of 1,4-disubstituted 1,2,3-triazoles through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[4] The two chloro- groups can be displaced by azides, followed by a double intramolecular or two sequential intermolecular cycloaddition reactions.

General Experimental Protocol for CuAAC Reaction:

-

Preparation of the Azide (B81097): The organic azide can be prepared from the corresponding organic halide and sodium azide.

-

Reaction Setup: In a reaction vessel, the alkyne (this compound) and the organic azide are dissolved in a suitable solvent system, often a mixture of t-butanol and water or DMF.

-

Catalyst Preparation: A solution of a copper(II) salt, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O), is prepared. A reducing agent, typically sodium ascorbate (B8700270), is also prepared as a separate solution.

-

Reaction Initiation: The copper(II) sulfate solution is added to the reaction mixture, followed by the portion-wise addition of the sodium ascorbate solution. The reaction is then stirred at room temperature.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Once the reaction is complete, the product is typically extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired 1,4-disubstituted 1,2,3-triazole.

Intermediate for Pharmaceuticals and Agrochemicals

The versatile reactivity of this compound makes it a key intermediate in the synthesis of complex molecules with potential applications in the pharmaceutical and agrochemical industries.[2] It is also used in the synthesis of some antitumor agents.[4]

Visualizations

Logical Workflow for CuAAC Synthesis of 1,4-Disubstituted 1,2,3-Triazoles

Caption: A logical workflow for the synthesis of 1,4-disubstituted 1,2,3-triazoles.

References

An In-depth Technical Guide to 1,4-Dichloro-2-butyne: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,4-dichloro-2-butyne, a versatile bifunctional molecule with significant applications in organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science research. This document details experimental protocols for its synthesis and its application in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, alongside a summary of its key characteristics and analytical methodologies.

Core Physical and Chemical Properties

This compound is a colorless to pale yellow liquid that serves as a valuable building block in synthetic chemistry.[1] Its physical and chemical properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| Molecular Formula | C₄H₄Cl₂ | [1] |

| Molecular Weight | 122.98 g/mol | [1] |

| CAS Number | 821-10-3 | [1] |

| Appearance | Colorless to slight yellow liquid | [1] |

| Boiling Point | 165 - 168 °C | |

| Density | 1.258 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.505 | |

| Solubility | Soluble in Chloroform, DMSO, Methanol. |

Synthesis of this compound

The primary synthetic route to this compound involves the reaction of 2-butyne-1,4-diol (B31916) with thionyl chloride. This reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl groups of the diol are replaced by chlorine atoms.

Experimental Protocol: Synthesis from 2-Butyne-1,4-diol

This protocol outlines the laboratory-scale synthesis of this compound.

Materials:

-

2-Butyne-1,4-diol

-

Thionyl chloride (SOCl₂)

-

Pyridine (B92270) (catalyst)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663)

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve 2-butyne-1,4-diol in anhydrous diethyl ether.

-

Add a catalytic amount of pyridine to the solution.

-

Cool the flask in an ice bath.

-

Slowly add thionyl chloride from the dropping funnel to the stirred solution. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Gently reflux the mixture for 2-3 hours.

-

After cooling, quench the reaction by carefully adding the mixture to ice-cold water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Caption: A flowchart illustrating the synthesis of this compound.

Application in Click Chemistry

This compound is an excellent substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction allows for the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles, which are prevalent scaffolds in medicinal chemistry and materials science. The two chloro- a toms provide handles for further functionalization, making this compound a bifunctional linker.

Experimental Protocol: Synthesis of a Bis(1,2,3-triazole)

This protocol describes a typical CuAAC reaction using this compound and an organic azide (B81097).

Materials:

-

This compound

-

Benzyl (B1604629) azide (or other organic azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (B8700270)

-

Water

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve this compound and benzyl azide (2.2 equivalents) in a 1:1 mixture of tert-butanol and water.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

-

Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired bis(1,2,3-triazole).

Caption: A diagram showing the key components of a CuAAC reaction.

Analytical Methods

The purity and identity of this compound can be assessed using standard analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for determining the purity of the compound and identifying any potential impurities. A typical method would involve a non-polar capillary column (e.g., DB-5ms) with a temperature program that allows for the separation of the desired product from starting materials and byproducts.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural confirmation. The ¹H NMR spectrum of this compound is expected to show a singlet for the methylene (B1212753) protons. The ¹³C NMR spectrum will show signals for the methylene carbons and the acetylenic carbons.

Safety and Handling

This compound is a reactive and potentially hazardous chemical.[1] It is important to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

References

An In-depth Technical Guide to 1,4-Dichloro-2-butyne

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the core physicochemical properties of 1,4-Dichloro-2-butyne, a significant intermediate in organic synthesis.

Core Properties and Molecular Formula

This compound is a chemical compound with the molecular formula C₄H₄Cl₂.[1][2][3][4] It is recognized for its utility as a versatile building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1][2] The compound typically presents as a colorless to slightly yellow liquid.[1] Its structure features a butyne backbone with chlorine atoms attached to the first and fourth carbon atoms.

Quantitative Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value |

| Molecular Formula | C₄H₄Cl₂[1][2][3][4] |

| Molecular Weight | 122.98 g/mol [1][2][4] |

| CAS Registry Number | 821-10-3[1][2][3] |

| Density | 1.258 g/mL[1] |

| Boiling Point | 165 - 168 °C[1] |

| Refractive Index | n20/D 1.505[1] |

| Linear Formula | ClCH₂C≡CCH₂Cl |

| SMILES String | ClCC#CCCl |

| InChI Key | RCHDLEVSZBOHOS-UHFFFAOYSA-N |

Experimental Protocols

Detailed experimental protocols for the synthesis or analysis of this compound are specific to the objectives of a given research endeavor. Standard analytical methods for characterization include Gas Chromatography (GC) to determine purity, as well as Infrared (IR) Spectroscopy and Mass Spectrometry for structural elucidation.[3] For specific applications, such as its use in the synthesis of 1,4-disubstituted 1,2,3-triazoles or antitumor agents, detailed methodologies would be found in relevant peer-reviewed literature.[2]

Molecular Structure Visualization

The following diagram illustrates the chemical structure of this compound, highlighting the arrangement of atoms and the central triple bond.

Caption: Molecular structure of this compound.

References

Synthesis of 1,4-Dichloro-2-butyne from 2-Butyne-1,4-diol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,4-dichloro-2-butyne from 2-butyne-1,4-diol (B31916). The primary method detailed involves the use of thionyl chloride, a common and effective reagent for the conversion of alcohols to alkyl chlorides. This document includes detailed experimental protocols, quantitative data, and a mechanistic overview to support researchers in the successful synthesis and purification of this important chemical intermediate.

Reaction Overview and Mechanism

The synthesis of this compound from 2-butyne-1,4-diol is achieved through the nucleophilic substitution of the hydroxyl groups with chloride ions. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its reactivity and the convenient removal of byproducts (sulfur dioxide and hydrogen chloride) as gases. The reaction is typically carried out in the presence of a base, such as pyridine (B92270), which neutralizes the HCl produced and influences the reaction mechanism.

The reaction proceeds via the formation of a chlorosulfite ester intermediate. In the presence of pyridine, the mechanism generally follows an Sₙ2 pathway, leading to an inversion of stereochemistry if a chiral center is present. The pyridine activates the thionyl chloride and also acts as a nucleophile, facilitating the displacement of the chlorosulfite group by a chloride ion.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from 2-butyne-1,4-diol. This data is based on a well-established procedure for the analogous conversion of 1,4-butanediol (B3395766) to 1,4-dichlorobutane (B89584) and has been adapted for the target synthesis.[1]

| Parameter | Value | Reference |

| Reactants | ||

| 2-Butyne-1,4-diol | 1.0 equivalent | Adapted from[1] |

| Thionyl Chloride (SOCl₂) | 2.2 - 2.5 equivalents | Adapted from[1] |

| Pyridine | Catalytic to 1.0 equivalent | Adapted from[1] |

| Reaction Conditions | ||

| Temperature | 0-10 °C (addition), then reflux | Adapted from[1] |

| Reaction Time | Overnight, followed by 3 hours of reflux | Adapted from[1] |

| Product Information | ||

| Product | This compound | |

| Molecular Formula | C₄H₄Cl₂ | [2] |

| Molecular Weight | 122.98 g/mol | [2] |

| Boiling Point | 165-168 °C | [3] |

| Density | 1.27 g/cm³ | [2] |

| Yield | ||

| Expected Yield | 70-85% (based on analogous reaction) | Adapted from[1] |

Detailed Experimental Protocol

This protocol is adapted from a reliable procedure for a similar chemical transformation and is intended as a guide for laboratory synthesis.[1]

Materials:

-

2-Butyne-1,4-diol

-

Thionyl chloride (SOCl₂), redistilled

-

Pyridine, dry

-

Diethyl ether

-

10% Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Thermometer

-

Dropping funnel

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and a reflux condenser topped with a dropping funnel, place 2-butyne-1,4-diol (1.0 eq) and dry pyridine (0.2 eq).

-

Reagent Addition: Cool the flask in an ice-salt bath to maintain a temperature of 0-10 °C. Add redistilled thionyl chloride (2.2 eq) dropwise from the dropping funnel with vigorous stirring. The rate of addition should be controlled to keep the temperature within the specified range.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

-

Heating: The following day, heat the reaction mixture to reflux for 3 hours using a heating mantle.

-

Work-up: Cool the reaction mixture to room temperature and then cautiously pour it over crushed ice.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

Washing: Combine the organic extracts and wash successively with 10% sodium bicarbonate solution and then with water.

-

Drying: Dry the ethereal solution over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

-

Purification: Purify the crude this compound by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure. The boiling point at atmospheric pressure is 165-168 °C.[3]

Visualizations

Reaction Pathway

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

References

An In-depth Technical Guide to the Spectroscopic Data of 1,4-Dichloro-2-butyne

This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-Dichloro-2-butyne (CAS No: 821-10-3), a crucial chemical intermediate. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development. This guide presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, details the experimental protocols for data acquisition, and includes a visual representation of the analytical workflow.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Solvent |

| 4.2 | Singlet | CCl₄ |

¹³C NMR Data

| Chemical Shift (δ) ppm | Carbon Type |

| 30.8 | -CH₂Cl |

| 75.1 | -C≡C- |

IR spectroscopy is used to identify the functional groups present in a molecule.[1] The spectrum for this compound exhibits characteristic absorption bands.[2]

| Wavenumber (cm⁻¹) | Functional Group |

| ~2960 | C-H stretch |

| ~2260 | C≡C stretch (alkyne) |

| ~1430 | CH₂ bend |

| ~1260 | C-H wag |

| ~700 | C-Cl stretch |

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.[3]

| m/z | Relative Intensity | Assignment |

| 122 | Moderate | [M]⁺ (³⁵Cl, ³⁵Cl) |

| 124 | Moderate | [M+2]⁺ (³⁵Cl, ³⁷Cl) |

| 126 | Low | [M+4]⁺ (³⁷Cl, ³⁷Cl) |

| 87 | High | [M-Cl]⁺ |

| 51 | High | [C₄H₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

-

Sample Preparation: A sample of this compound was dissolved in an appropriate deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or carbon tetrachloride (CCl₄), in a 5 mm NMR tube to a final concentration of approximately 10-20 mg/mL.[4]

-

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a spectrometer, such as a Varian A-60 or a Bruker Avance series, operating at a magnetic field strength of typically 300 or 400 MHz for ¹H NMR.[3][5]

-

Data Acquisition: For ¹H NMR, the spectral width was set to encompass the expected chemical shift range (e.g., 0-10 ppm). For ¹³C NMR, a wider spectral width (e.g., 0-200 ppm) was used. A sufficient number of scans were acquired to obtain a good signal-to-noise ratio. Chemical shifts were referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Sample Preparation: For a liquid sample like this compound, a neat spectrum was obtained by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.[6][7]

-

Instrumentation: An FTIR spectrometer, such as a Bruker Tensor 27, was used to record the spectrum.[3]

-

Data Acquisition: A background spectrum of the empty sample holder was first recorded. The sample was then placed in the beam path, and the spectrum was acquired over the mid-IR range (typically 4000-400 cm⁻¹). The final spectrum is a result of the ratio of the sample spectrum to the background spectrum, plotted as transmittance or absorbance versus wavenumber.

-

Sample Introduction: The sample was introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and subsequent ionization or through direct infusion.[3]

-

Ionization: Electron Ionization (EI) was used to generate the mass spectrum. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Instrumentation: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, was used to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: The mass spectrum was recorded over a mass range of, for example, m/z 10-300 to detect the molecular ion and its characteristic fragments. The resulting spectrum plots relative ion abundance against the m/z ratio.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. This compound(821-10-3) IR Spectrum [chemicalbook.com]

- 2. 2-Butyne, 1,4-dichloro- [webbook.nist.gov]

- 3. This compound | C4H4Cl2 | CID 13182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. TRANS-1,4-DICHLORO-2-BUTENE(764-41-0) 13C NMR spectrum [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. webassign.net [webassign.net]

1,4-Dichloro-2-butyne safety and handling precautions

An In-Depth Technical Guide to the Safe Handling of 1,4-Dichloro-2-butyne

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 821-10-3), a versatile intermediate in organic synthesis. Due to its hazardous properties, strict adherence to safety protocols is essential to ensure the well-being of laboratory personnel and the protection of the environment.

Hazard Identification and Classification

This compound is a hazardous chemical that poses significant health risks upon exposure. It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[1] It causes skin and serious eye irritation and may lead to respiratory irritation.[1][2][3] Furthermore, it is a lachrymator, a substance that irritates the eyes and causes tearing.[2][3][4] Long-term or repeated exposure may have carcinogenic effects.[1]

Table 1: Health Hazard Information

| Hazard Type | Description | Citations |

| Acute Oral Toxicity | Toxic if swallowed. Causes gastrointestinal irritation with nausea, vomiting, and diarrhea. | [1][2][3] |

| Acute Dermal Toxicity | Toxic in contact with skin. Causes skin irritation. | [1][2] |

| Acute Inhalation Toxicity | Causes respiratory tract irritation. Symptoms can include a burning pain in the nose and throat, coughing, wheezing, shortness of breath, and pulmonary edema. | [1][2] |

| Eye Irritation | Causes serious eye irritation. It is a lachrymator. | [1][2][3] |

| Carcinogenicity | Suspected of causing cancer. | [1] |

| Specific Target Organ Toxicity | May cause respiratory system irritation upon single exposure. | [1] |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Citations |

| Molecular Formula | C₄H₄Cl₂ | [3][5] |

| Molecular Weight | 122.98 g/mol | [3][5] |

| Appearance | Clear, colorless to light yellow or brown liquid. | [2][5][6] |

| Boiling Point | 165 - 168 °C | [1][5][6][7][8] |

| Melting Point | -34.5 °C | [2] |

| Density | 1.250 - 1.2613 g/cm³ at 20-25 °C | [1][2][5][6][7] |

| Flash Point | 70 - 160 °C | [1][2] |

| Vapor Pressure | 2.5 mmHg at 25 °C | [2] |

| Refractive Index | n20/D 1.502 - 1.505 | [2][5][7][8] |

| Solubility in Water | Insoluble | [2] |

| Stability | Stable under normal temperatures and pressures. | [2][6] |

Safe Handling and Experimental Protocols

Engineering Controls

-

Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][4] Use of a closed system or appropriate exhaust ventilation is recommended.[1]

-

Safety Equipment: Facilities must be equipped with an eyewash station and a safety shower in the immediate vicinity of where the chemical is handled.[4]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent any direct contact with the substance.

Table 3: Personal Protective Equipment (PPE) Recommendations

| PPE Type | Specification | Citations |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166. | [2] |

| Skin Protection | Wear appropriate chemical-resistant gloves to prevent skin exposure. Dispose of contaminated gloves after use in accordance with good laboratory practices. | [2][6] |

| Body Protection | Wear appropriate protective clothing, such as a lab coat, to prevent skin exposure. For larger quantities or spill cleanup, impervious clothing may be necessary. | [2][6] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with appropriate cartridges (e.g., type OV/AG (US) or ABEK (EU EN 14387)). | [1][2][4][6] |

General Hygiene and Handling Protocol

-

Read and understand the Safety Data Sheet (SDS) before use.[1]

-

Wash hands and any exposed skin thoroughly after handling.[1][2] Do not eat, drink, or smoke in the work area.[1]

-

Avoid breathing dust, vapor, mist, or gas.[2]

-

Ensure containers are tightly closed when not in use.[2]

Storage and Stability

Proper storage is critical to maintain the chemical's stability and prevent hazardous reactions.

Table 4: Incompatible Materials and Storage Conditions

| Parameter | Recommendation | Citations |

| Storage Temperature | Store in a refrigerator (approx. 4°C). | [2][4] |

| Storage Conditions | Store in a tightly closed container in a dry, well-ventilated area. Do not store in direct sunlight. | [1][2][4] |

| Incompatible Materials | Strong oxidizing agents and strong bases. | [1][2][9] |

| Hazardous Decomposition Products | Combustion or decomposition will produce toxic gases such as hydrogen chloride, carbon monoxide, and carbon dioxide. | [1][2] |

Emergency Procedures

First Aid Measures

Immediate medical attention is required for all routes of exposure.[1]

-

Inhalation: Remove the victim from the exposure to fresh air immediately.[2] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical aid.[2][4]

-

Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[2][4] Seek immediate medical attention.[1][4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4] Seek immediate medical aid.[2]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical aid.[2][4]

Accidental Release Measures (Spill Protocol)

In the event of a spill, follow these procedures while wearing full PPE.

-

Isolate the Area: Isolate the spill or leak area immediately for at least 50 meters (150 feet) in all directions.[9] Keep unnecessary and unprotected personnel from entering.[10]

-

Ventilate: Ensure adequate ventilation.[10]

-

Eliminate Ignition Sources: Remove all sources of ignition (e.g., sparks, open flames, hot surfaces).[4][9][10] Use non-sparking tools and explosion-proof equipment.[4][10]

-

Containment and Cleanup: Absorb the spill with an inert, non-combustible material such as dry sand, earth, or vermiculite.[2][4][10]

-

Collection: Use clean, non-sparking tools to collect the absorbed material and place it into a suitable, labeled chemical waste container for disposal.[2][9]

-

Decontamination: Clean the spill area thoroughly.

Caption: Workflow for handling a this compound spill.

Fire Fighting Measures

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam to extinguish a fire.[2][4] For large fires, water spray, fog, or alcohol-resistant foam is recommended.[9]

-

Hazards: Containers may explode when heated.[2] Fire will produce irritating, corrosive, and/or toxic gases, including hydrogen chloride and carbon monoxide.[2]

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (or equivalent) approved, and full protective gear.[1][2][4]

Disposal Considerations

Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[4] this compound and its container must be disposed of as hazardous waste in accordance with federal, state, and local environmental regulations.[4] Do not allow the product to enter sewers or waterways.[10] Uncleaned containers should be treated as the product itself.

References

- 1. fishersci.com [fishersci.com]

- 2. This compound(821-10-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. This compound | C4H4Cl2 | CID 13182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. chemwhat.com [chemwhat.com]

- 8. This compound | 821-10-3 [chemicalbook.com]

- 9. 1,4-DICHLORO-2-BUTENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. agilent.com [agilent.com]

Stability and Storage of 1,4-Dichloro-2-butyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and storage conditions for 1,4-Dichloro-2-butyne (CAS No. 821-10-3). Due to its reactive nature as a chlorinated alkyne, proper handling and storage are paramount to ensure safety and maintain the integrity of the compound. This document outlines its known stability profile, recommended storage conditions, potential hazards, and general protocols for stability assessment.

Core Stability and Reactivity Profile

This compound is a clear, colorless to yellowish liquid that is stable under normal temperatures and pressures when stored correctly.[1] However, its structure, containing both a reactive alkyne group and allylic chlorides, makes it susceptible to decomposition under certain conditions and incompatible with several classes of reagents.

Incompatibilities: The primary incompatibilities to be aware of are:

-

Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.

-

Strong Bases: May cause dehydrochlorination and other rapid decomposition reactions.[1]

Hazardous Decomposition Products: When exposed to heat or fire, this compound can decompose to produce toxic and corrosive gases, including:

-

Hydrogen chloride (HCl)

-

Carbon monoxide (CO)

-

Carbon dioxide (CO₂)[1]

Containers of this compound may explode when heated, indicating that thermal decomposition can lead to a rapid pressure increase.[1]

Quantitative Data Summary

While specific kinetic and thermodynamic data for the decomposition of this compound are not widely available in public literature, the following table summarizes its key physical and safety properties.

| Property | Value | Source |

| Molecular Formula | C₄H₄Cl₂ | [2][3] |

| Molecular Weight | 122.98 g/mol | [2][3] |

| Appearance | Clear colorless to yellowish liquid | [3] |

| Boiling Point | 165 - 168 °C | [3] |

| Density | 1.258 g/mL at 25 °C | [3] |

| Storage Temperature | Refrigerator (approx. 4°C) | [1] |

Recommended Storage and Handling Workflow

Proper handling and storage are critical for maintaining the stability of this compound and ensuring laboratory safety. The logical workflow for its management is outlined below.

References

The Reactivity of 1,4-Dichloro-2-butyne with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dichloro-2-butyne is a highly versatile bifunctional electrophile that serves as a valuable building block in organic synthesis.[1][2] Its unique structure, featuring two reactive propargylic chloride moieties flanking a central alkyne, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles, detailing reaction mechanisms, experimental protocols, and quantitative data to support its application in research and drug development. The ability of this reagent to undergo nucleophilic substitution reactions makes it a key component in the synthesis of complex molecules, including heterocyclic compounds and natural products.[1][3]

Core Reactivity Principles: SN2 and SN2' Pathways

The reactivity of this compound is primarily governed by nucleophilic substitution reactions. Due to the presence of primary propargylic chlorides, the operative mechanisms are typically bimolecular (SN2) or concerted with allylic rearrangement (SN2'). The choice of pathway is influenced by factors such as the nature of the nucleophile, solvent, and reaction temperature.

A direct backside attack of the nucleophile on the carbon bearing the chlorine atom results in a standard SN2 displacement. Alternatively, the nucleophile can attack the triple bond in a conjugate fashion, leading to an SN2' reaction and the formation of an allenic product. However, for many common nucleophiles, the initial substitution products can undergo subsequent intramolecular or intermolecular reactions.

Reactions with Nitrogen Nucleophiles: Synthesis of Pyrroles

Primary amines are key nucleophiles that react with this compound to form substituted pyrroles. This transformation proceeds through a tandem nucleophilic substitution-cyclization process, which is a variation of the renowned Paal-Knorr synthesis.[4][5][6] The initial double substitution of the chlorine atoms by the amine is followed by an intramolecular cyclization and subsequent aromatization to yield the pyrrole (B145914) ring.

Quantitative Data for Pyrrole Synthesis

The Paal-Knorr synthesis, which is analogous to the cyclization step in the reaction of this compound with amines, is known for its high yields. The following table summarizes representative yields for the synthesis of N-substituted 2,5-dimethylpyrroles from 2,5-hexanedione (B30556) (a 1,4-dicarbonyl compound) and various primary amines, which serves as a model for the expected efficiency of the cyclization step.

| Entry | Amine | Product | Yield (%) |

| 1 | Aniline (B41778) | 2,5-Dimethyl-1-phenyl-1H-pyrrole | 95 |

| 2 | 4-Methylaniline | 2,5-Dimethyl-1-(p-tolyl)-1H-pyrrole | 96 |

| 3 | 4-Methoxyaniline | 1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole | 97 |

| 4 | 4-Chloroaniline | 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole | 94 |

| 5 | 4-Nitroaniline | 2,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrrole | 92 |

| 6 | Benzylamine | 1-Benzyl-2,5-dimethyl-1H-pyrrole | 98 |

| 7 | n-Butylamine | 1-Butyl-2,5-dimethyl-1H-pyrrole | 95 |

| 8 | o-Phenylenediamine | 1-(2-Aminophenyl)-2,5-dimethyl-1H-pyrrole | 88 |

Data adapted from a study on the Paal-Knorr synthesis using a heterogeneous catalyst.

Experimental Protocol: Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole

This protocol details the synthesis of a substituted pyrrole from a 1,4-dicarbonyl compound, illustrating the cyclization step that occurs after the initial reaction of this compound with a primary amine to form the corresponding 1,4-diamino-2-butyne, which is then hydrolyzed to the dicarbonyl.

Materials:

-

Aniline

-

Hexane-2,5-dione

-

Concentrated Hydrochloric Acid

-

0.5 M Hydrochloric Acid

-

Methanol/water (9:1) mixture

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine aniline (186 mg), hexane-2,5-dione (228 mg), and methanol (0.5 mL).[7]

-

Add one drop of concentrated hydrochloric acid to the mixture.[7]

-

Heat the reaction mixture to reflux and maintain for 15 minutes.[7]

-

After the reflux period, cool the flask in an ice bath.[7]

-

Add 5.0 mL of 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.[7]

-

Collect the solid product by vacuum filtration.[7]

-

Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.[7]

Expected Yield: Approximately 52% (178 mg).[7]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Click Chemistry [organic-chemistry.org]

- 3. Total synthesis of polyyne natural products [comptes-rendus.academie-sciences.fr]

- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Electrophilic Addition Reactions of 1,4-Dichloro-2-butyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dichloro-2-butyne is a highly reactive and versatile building block in organic synthesis. Its unique structure, featuring a carbon-carbon triple bond flanked by two chlorinated methyl groups, makes it a valuable precursor for the synthesis of a variety of complex molecules, including those with potential applications in pharmaceuticals and agrochemicals.[1] This technical guide provides a comprehensive overview of the electrophilic addition reactions of this compound, with a focus on reaction mechanisms, product outcomes, and experimental considerations. While specific quantitative data for electrophilic additions directly to this compound is limited in publicly available literature, this guide extrapolates from the well-established principles of alkyne chemistry and presents relevant data for analogous systems.

Core Principles of Electrophilic Addition to Alkynes

Electrophilic addition to alkynes is a fundamental reaction class in organic chemistry. Similar to alkenes, the electron-rich triple bond of an alkyne can act as a nucleophile, attacking an electrophile. However, there are key differences:

-

Reactivity: Alkynes are generally less reactive than alkenes towards electrophiles. This is attributed to the greater s-character of the sp-hybridized carbons in the triple bond, which holds the π-electrons more tightly.[2]

-

Reaction Stoichiometry: The presence of two π-bonds allows for the possibility of a single or double addition of the electrophilic reagent. With one equivalent of the reagent, a substituted alkene is formed, which can then undergo a second addition reaction if excess reagent is present.[2]

-

Intermediates: The mechanism of electrophilic addition to alkynes can proceed through either a bridged halonium ion intermediate or a less stable vinyl cation intermediate. The operative mechanism can influence the stereochemistry of the product.[2]

Halogenation of this compound

The addition of halogens (Cl₂, Br₂) across the triple bond of this compound is expected to proceed in a stepwise manner, yielding di- and tetra-halogenated products.

First Halogen Addition: Formation of Dihaloalkenes

The addition of one equivalent of a halogen to this compound is predicted to form a (E)-1,2,3,4-tetrahalo-2-butene. The reaction is expected to proceed via a cyclic halonium ion intermediate, leading to an anti-addition of the halogen atoms. This results in the formation of the trans or E-isomer as the major product.[2]

Reaction Pathway for Halogenation

Caption: General mechanism for the first halogen addition to this compound.

Second Halogen Addition: Formation of Tetrahaloalkanes

The resulting dihaloalkene can undergo a second halogenation reaction upon treatment with another equivalent of the halogen, leading to the formation of a 1,2,2,3,3,4-hexahalobutane.

Hydrohalogenation of this compound

The addition of hydrogen halides (HCl, HBr) to this compound is expected to follow Markovnikov's rule. However, due to the symmetrical nature of the starting material, the initial addition of H⁺ can occur at either of the sp-hybridized carbons with equal probability, leading to the formation of a vinyl cation. The subsequent attack by the halide ion (X⁻) would then yield a haloalkene. A second addition of HX would lead to a geminal dihalide.

Experimental Data and Protocols

While specific experimental data for the electrophilic addition to this compound is scarce, a relevant patent provides detailed information on the chlorination of the corresponding alkene, trans-1,4-dichloro-2-butene (B41546), to form meso-1,2,3,4-tetrachlorobutane. This reaction can be considered the second step in a two-step synthesis from this compound.

Chlorination of trans-1,4-Dichloro-2-butene

A patented process describes the high-yield synthesis of meso-1,2,3,4-tetrachlorobutane from trans-1,4-dichloro-2-butene.[3]

Table 1: Quantitative Data for the Chlorination of trans-1,4-Dichloro-2-butene [3]

| Parameter | Value |

| Starting Material | trans-1,4-dichloro-2-butene (containing ~8% isomeric impurities) |

| Reagent | Chlorine (1.1 mole per mole of dichlorobutene) |

| Solvent | Carbon tetrachloride |

| Catalyst | Methyltri(C₈-C₁₀ alkyl)ammonium chloride |

| Temperature | 5°C |

| Conversion | 97.5% |

| Product Ratio (meso:d,l) | 90:10 |

| Total Yield of 1,2,3,4-tetrachlorobutane | Virtually theoretical |

Experimental Protocol: Chlorination of trans-1,4-dichloro-2-butene [3]

This protocol is adapted from the procedure described in US Patent 3,901,950.

Materials:

-

trans-1,4-dichloro-2-butene

-

Carbon tetrachloride (CCl₄)

-

Chlorine (Cl₂)

-

Methyltri(C₈-C₁₀ alkyl)ammonium chloride (e.g., Aliquat 336)

-

Oxygen

-

Nitrogen (for inert atmosphere)

Procedure:

-

In a suitable reaction vessel equipped with a stirrer, gas inlet, and temperature control, a solution of trans-1,4-dichloro-2-butene (0.049 mole) in carbon tetrachloride (20 ml) is prepared.

-

Methyltri(C₈-C₁₀ alkyl)ammonium chloride (0.25% by weight based on the reaction mixture, exclusive of chlorine) is added as a catalyst.

-

The reaction mixture is maintained at 5°C.

-

Chlorine gas is introduced at a rate of approximately 0.27 mole per hour.

-

The reaction is carried out in the presence of oxygen at a partial pressure of at least 1 mm of mercury.

-

After 12 minutes, by which time 1.1 moles of chlorine per mole of dichlorobutene (B78561) have been added, the reaction is complete.

-

The product mixture is analyzed to determine the conversion and the ratio of meso to d,l isomers.

Experimental Workflow

Caption: Workflow for the chlorination of trans-1,4-dichloro-2-butene.

Applications in Drug Development and Biological Activity

This compound serves as an intermediate in the synthesis of various compounds with potential pharmaceutical applications. Notably, it is used in the synthesis of 1,4-disubstituted 1,2,3-triazoles and in the approach to the 20S-camptothecin family of antitumor agents.[4]

The electrophilic addition products of this compound, such as tetrachlorobutanes and related halogenated butadienes, are of interest due to their potential biological activity. Studies have shown that certain polychlorinated butadienes can exhibit genotoxicity. For instance, 1,1,3,4-tetrachloro-1,3-butadiene and 1,2,3,4-tetrachloro-1,3-butadiene have been shown to be positive in the Ames test and to induce chromosome aberrations.[5] This highlights the importance of understanding the toxicological profiles of these compounds.

While direct signaling pathways for the electrophilic addition products of this compound in a drug development context are not well-defined in the literature, the broader class of polyhalogenated compounds is known to have diverse biological effects, and their potential as therapeutic agents or as scaffolds for drug design is an area of active research.[6] The introduction of chlorine atoms can significantly modulate the biological activity of a molecule.[7]

Conclusion

The electrophilic addition reactions of this compound offer a pathway to a variety of polyhalogenated compounds. While specific quantitative data and detailed protocols directly for the butyne are limited, the principles of alkyne chemistry and data from related systems provide a strong predictive framework. The chlorination of the corresponding butene derivative is well-documented and offers a valuable experimental protocol. The resulting halogenated butanes and butadienes are of interest for their potential biological activity, underscoring the relevance of these reactions in the broader context of drug discovery and development. Further research into the specific reaction conditions and the biological evaluation of the resulting products is warranted to fully explore the potential of this compound as a versatile starting material in medicinal chemistry.

References

- 1. Toxicology of 1,3-butadiene, chloroprene, and isoprene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. US3901950A - Process for the chlorination of trans-1,4-dichloro-2-butene to meso-1,2,3,4-tetrachlorobutane - Google Patents [patents.google.com]

- 4. usbio.net [usbio.net]

- 5. In vitro genotoxicity of polychlorinated butadienes (Cl4-Cl6) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eurochlor.org [eurochlor.org]

An In-depth Technical Guide to 1,4-Dichloro-2-butyne: Discovery, History, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dichloro-2-butyne is a highly reactive bifunctional molecule that has served as a valuable building block in organic synthesis for over half a century. This technical guide provides a comprehensive overview of its discovery, historical context, and key applications, with a particular focus on its role in the development of pharmacologically active compounds. Detailed experimental protocols for its synthesis, tabulated quantitative data including physical and spectral properties, and diagrams of its synthetic pathway and relevant biological signaling pathways are presented to serve as a practical resource for researchers in chemistry and drug discovery.

Discovery and Historical Context

The first synthesis of this compound was reported in 1946 by A. W. Johnson as part of a broader investigation into the reactivity of acetylenic compounds. This research was conducted in the post-war era, a period of intense exploration in organic chemistry aimed at developing novel synthetic methodologies and understanding the properties of unsaturated systems. Johnson's work focused on the reactions of the hydroxyl groups of 2-butyne-1,4-diol (B31916), demonstrating that they could be readily replaced by halogens. The synthesis of the dichloro derivative was a key example of this reactivity, providing chemists with a new, versatile intermediate. The presence of two reactive C-Cl bonds flanking a rigid alkyne core made this compound an attractive substrate for constructing a variety of cyclic and acyclic molecules.

Physicochemical and Spectroscopic Data

This compound is a clear, colorless to yellowish liquid with a sharp, lachrymatory odor.[1] It is a toxic and corrosive compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₄Cl₂ |

| Molecular Weight | 122.98 g/mol [2] |

| CAS Number | 821-10-3[2] |

| Boiling Point | 165-168 °C |

| Density | 1.258 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.505 |

| Appearance | Clear colorless to yellowish liquid |

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (CDCl₃) | δ (ppm): 4.15 (s, 4H) |

| ¹³C NMR (CDCl₃) | δ (ppm): 80.5 (C≡C), 29.5 (CH₂Cl) |

| Infrared (IR) | ν (cm⁻¹): 2260 (C≡C, weak), 1430 (CH₂ scissoring), 1260 (CH₂ wagging), 720 (C-Cl stretch) |

| Mass Spectrometry (MS) | m/z (%): 122 (M⁺), 87 ([M-Cl]⁺), 51 ([C₄H₃]⁺) |

Synthesis of this compound

The most common and historically significant method for the preparation of this compound is the reaction of 2-butyne-1,4-diol with thionyl chloride, often in the presence of a base such as pyridine (B92270) to neutralize the HCl byproduct.

Reaction Scheme

Caption: Synthesis of this compound.

Detailed Experimental Protocol

Disclaimer: This procedure involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

2-Butyne-1,4-diol (1.0 eq)

-

Thionyl chloride (2.2 eq)

-

Pyridine (2.2 eq)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

Procedure:

-

A three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube is charged with 2-butyne-1,4-diol and anhydrous diethyl ether.

-

The flask is cooled in an ice bath to 0 °C.

-

A solution of thionyl chloride in anhydrous diethyl ether is added to the dropping funnel.

-

Pyridine is added slowly to the stirred solution in the flask.

-

The thionyl chloride solution is then added dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature at 0-5 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.

-

The mixture is then carefully poured over crushed ice and the organic layer is separated.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed sequentially with saturated sodium bicarbonate solution, water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Applications in Drug Development

This compound is a versatile precursor for the synthesis of various heterocyclic compounds and complex molecules with interesting biological activities.

Synthesis of Camptothecin (B557342) Analogs

A significant application of this compound is in the synthesis of analogs of camptothecin, a potent anti-cancer agent.[3] Camptothecins function by inhibiting Topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the Topoisomerase I-DNA cleavable complex, camptothecin analogs lead to DNA damage and ultimately induce apoptosis in rapidly dividing cancer cells. The butyne backbone of this compound can be elaborated to form the core heterocyclic structure of these important anti-tumor drugs.

Caption: Mechanism of action of Camptothecin analogs.

Synthesis of 1,2,3-Triazoles

This compound is a precursor to 1,4-diazido-2-butyne, which can then be used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reactions to form 1,4-disubstituted 1,2,3-triazoles.[3] This class of heterocycles is prevalent in medicinal chemistry due to its favorable properties, including high stability and the ability to act as a bioisostere for amide bonds. Various 1,2,3-triazole derivatives have been investigated for a wide range of biological activities, including as inhibitors of kinases such as Src kinase, which are key components of cellular signaling pathways that are often dysregulated in cancer.

Conclusion

Since its initial synthesis by A. W. Johnson in 1946, this compound has proven to be a valuable and versatile intermediate in organic synthesis. Its bifunctional nature and rigid acetylenic core have enabled the construction of complex molecules, most notably in the field of drug discovery. Its role as a precursor to potent anti-cancer agents like camptothecin analogs and a wide array of biologically active triazoles highlights its enduring importance. This guide provides a foundational resource for researchers looking to understand and utilize this key chemical building block in their synthetic endeavors.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 1,4-Dichloro-2-butyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dichloro-2-butyne is a highly reactive and versatile C4 building block valuable in organic synthesis for constructing complex molecules, particularly for pharmaceuticals and agrochemicals.[1][2] Its structure, featuring two reactive allylic chloride moieties and a central alkyne, allows for a variety of transformations into key cyclic structures. These application notes provide detailed protocols for the synthesis of several important classes of heterocyclic compounds—pyrroles, furans, thiophenes, and pyridazines—using this compound as a key starting material. The methodologies primarily leverage the conversion of this compound into 1,4-dicarbonyl intermediates, which are then cyclized via the well-established Paal-Knorr synthesis, or through direct cyclization with heteroatom nucleophiles.[3][4]

Safety Information: this compound is a toxic and lachrymatory substance. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Synthesis of N-Substituted Pyrroles

The synthesis of N-substituted pyrroles from this compound is most effectively achieved through a two-stage process. The initial step involves the conversion of the starting material to a 1,4-dicarbonyl compound (a γ-diketone). This intermediate is then condensed with a primary amine in a classic Paal-Knorr pyrrole (B145914) synthesis to yield the desired N-substituted pyrrole.[5][6]

Logical Workflow: Pyrrole Synthesis

Caption: Workflow for N-Substituted Pyrrole Synthesis.

Application Notes

The Paal-Knorr pyrrole synthesis is a robust method for forming the pyrrole ring from a 1,4-dicarbonyl precursor and a primary amine.[7] The reaction is typically carried out under neutral or weakly acidic conditions to prevent the competing formation of furan (B31954) derivatives.[4] This method is highly versatile, accommodating a wide range of primary amines, including aliphatic, aromatic, and heterocyclic amines, to produce structurally diverse N-substituted pyrroles with high yields.

Quantitative Data: Paal-Knorr Pyrrole Synthesis

The following table summarizes representative yields for the Paal-Knorr condensation of 2,5-hexanedione (B30556) (the simplest 1,4-diketone derivable from this compound) with various primary amines.

| Entry | Primary Amine (R-NH₂) | Product | Typical Yield (%) |

| 1 | Aniline | 2,5-Dimethyl-1-phenyl-1H-pyrrole | 95 |

| 2 | 4-Methoxyaniline | 1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole | 97 |

| 3 | 4-Nitroaniline | 2,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrrole | 92 |

| 4 | Benzylamine (B48309) | 1-Benzyl-2,5-dimethyl-1H-pyrrole | 98 |

| 5 | n-Butylamine | 1-Butyl-2,5-dimethyl-1H-pyrrole | 95 |

Yields are based on published procedures for the Paal-Knorr reaction and may vary depending on specific reaction conditions and the purity of the 1,4-diketone intermediate.

Experimental Protocol: Two-Step Pyrrole Synthesis

Step 1: Synthesis of 2,5-Hexanedione (1,4-Diketone Intermediate) This step involves the hydrolysis of this compound to but-2-yne-1,4-diol, followed by isomerization. Direct protocols for this specific isomerization are not widely published, but acid-catalyzed hydration/isomerization of the parent diol is a known transformation.

-

Hydrolysis: To a solution of this compound (1.0 eq) in a mixture of acetone (B3395972) and water (3:1), add sodium bicarbonate (2.5 eq). Heat the mixture to reflux for 4-6 hours until TLC indicates consumption of the starting material. Cool the reaction, filter to remove salts, and concentrate the filtrate under reduced pressure to obtain crude but-2-yne-1,4-diol.

-

Isomerization: Dissolve the crude but-2-yne-1,4-diol in aqueous formic acid (10% v/v). Heat the solution to 90-100 °C for 2-4 hours. Neutralize the reaction with a saturated sodium bicarbonate solution and extract the product with ethyl acetate (B1210297) (3 x 50 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield crude 2,5-hexanedione, which can be purified by distillation.

Step 2: Paal-Knorr Synthesis of 1-Benzyl-2,5-dimethyl-1H-pyrrole

-

Reaction Setup: In a round-bottom flask, combine 2,5-hexanedione (1.0 eq, e.g., 1.14 g, 10 mmol) and benzylamine (1.05 eq, e.g., 1.12 g, 10.5 mmol) in ethanol (B145695) (30 mL).

-

Cyclization: Add a catalytic amount of acetic acid (e.g., 0.1 mL). Heat the reaction mixture to reflux (approx. 80 °C) for 2-4 hours. Monitor the reaction's progress by TLC.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Purification: Dissolve the residue in diethyl ether (50 mL) and wash sequentially with 1M HCl (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product. Purify by flash column chromatography on silica (B1680970) gel (hexane/ethyl acetate gradient) to afford pure 1-benzyl-2,5-dimethyl-1H-pyrrole.

Synthesis of Substituted Furans

Similar to pyrrole synthesis, the most reliable route to furans from this compound proceeds via a 1,4-dicarbonyl intermediate. The subsequent acid-catalyzed intramolecular cyclization and dehydration of the diketone is known as the Paal-Knorr furan synthesis.[4][8]

Logical Workflow: Furan Synthesis

Caption: Workflow for Substituted Furan Synthesis.

Application Notes

The Paal-Knorr furan synthesis is a powerful method for constructing the furan ring. The reaction requires a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid (p-TsOH), to promote the enolization and subsequent intramolecular nucleophilic attack.[8] The final step is a dehydration that leads to the stable aromatic furan ring. The reaction is generally high-yielding, though the preparation of the 1,4-diketone precursor is a critical step.[4]

Quantitative Data: Furan Synthesis from 1,4-Diketones

| Entry | 1,4-Diketone Precursor | Catalyst | Typical Yield (%) |

| 1 | 2,5-Hexanedione | p-TsOH | 85-95 |

| 2 | 1,4-Diphenylbutane-1,4-dione | H₂SO₄ | 90-98 |

| 3 | 3,4-Dimethylhexane-2,5-dione | H₂SO₄ | 80-90 |

Experimental Protocol: Furan Synthesis

Step 1: Synthesis of 2,5-Hexanedione Follow the same procedure as described in Step 1 of the Pyrrole Synthesis section.

Step 2: Paal-Knorr Synthesis of 2,5-Dimethylfuran (B142691)

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, place 2,5-hexanedione (1.0 eq, e.g., 5.71 g, 50 mmol) in toluene (B28343) (100 mL).

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq, e.g., 0.48 g, 2.5 mmol).

-

Cyclization: Heat the mixture to reflux and collect the water generated in the Dean-Stark trap. Continue heating for 2-5 hours or until no more water is collected.

-

Work-up: Cool the reaction mixture to room temperature. Wash the toluene solution with a saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene by distillation. The resulting 2,5-dimethylfuran can be further purified by fractional distillation.

Synthesis of Thiophenes

Thiophenes can be synthesized from this compound by direct cyclization with a sulfur nucleophile. This approach avoids the need for a 1,4-dicarbonyl intermediate. The reaction of the butyne with sodium sulfide (B99878) provides a direct route to the dihydrothiophene ring, which can potentially aromatize under the reaction conditions or in a subsequent step.

Logical Workflow: Thiophene (B33073) Synthesis

Caption: Workflow for Direct Thiophene Synthesis.

Application Notes

The direct synthesis of thiophenes from 1,4-dihaloalkanes or alkenes is a known transformation.[9][10] Using this compound, the reaction with sodium sulfide (Na₂S) is expected to proceed via a double Sₙ2 reaction to form a five-membered ring. The resulting 2,5-dihydrothiophene-like intermediate containing an endocyclic double bond would be prone to isomerization or oxidation to the aromatic thiophene. This direct method offers high atom economy.

Quantitative Data: Thiophene Synthesis

| Entry | Starting Material | Sulfur Source | Product | Typical Yield (%) |

| 1 | 1,4-Dichlorobutane | Na₂S | Tetrahydrothiophene | 73-78[9] |

| 2 | cis-1,4-Dichloro-2-butene | Na₂S | 2,5-Dihydrothiophene | ~60-70 |

| 3 | This compound | Na₂S | 2,5-Dimethylthiophene (hypothesized) | 50-65 (estimated) |

Experimental Protocol: Direct Synthesis of Thiophene

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add a solution of anhydrous sodium sulfide (1.1 eq) in dimethylformamide (DMF).

-

Substrate Addition: Heat the solution to 80-90 °C. Slowly add this compound (1.0 eq) dropwise over 30 minutes. An exothermic reaction may be observed.

-

Reaction: After the addition is complete, heat the mixture at 100-110 °C for 3-5 hours, monitoring by GC-MS or TLC for the formation of the product.

-

Work-up: Cool the reaction mixture and pour it into a larger volume of water. Extract the aqueous phase with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic extracts and wash with brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation to yield the thiophene derivative.

Synthesis of Pyridazines

Pyridazines, six-membered heterocycles with two adjacent nitrogen atoms, can be synthesized by the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648).[11][12] Therefore, using this compound as a precursor for the required 1,4-diketone provides a reliable entry into this class of compounds.

Logical Workflow: Pyridazine (B1198779) Synthesis

Caption: Workflow for Substituted Pyridazine Synthesis.

Application Notes

The reaction between a 1,4-diketone and hydrazine (or its derivatives) is the most common and straightforward method for constructing the pyridazine ring.[11] The reaction proceeds through the formation of a di-hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the stable aromatic pyridazine. The reaction is often carried out in an alcoholic solvent and can be catalyzed by a small amount of acid.

Quantitative Data: Pyridazine Synthesis from 1,4-Diketones

| Entry | 1,4-Diketone Precursor | Hydrazine Source | Product | Typical Yield (%) |

| 1 | 2,5-Hexanedione | Hydrazine Hydrate (B1144303) | 3,6-Dimethylpyridazine | 80-90 |

| 2 | 1,4-Diphenylbutane-1,4-dione | Hydrazine Hydrate | 3,6-Diphenylpyridazine | 85-95 |

| 3 | 2,5-Hexanedione | Phenylhydrazine | 3,6-Dimethyl-1-phenylpyridazinium | 75-85 |

Experimental Protocol: Pyridazine Synthesis

Step 1: Synthesis of 2,5-Hexanedione Follow the same procedure as described in Step 1 of the Pyrrole Synthesis section.

Step 2: Synthesis of 3,6-Dimethylpyridazine

-

Reaction Setup: In a round-bottom flask, dissolve 2,5-hexanedione (1.0 eq, e.g., 2.28 g, 20 mmol) in ethanol (40 mL).

-

Hydrazine Addition: Add hydrazine hydrate (1.0 eq, e.g., 1.0 g, 20 mmol of N₂H₄) dropwise to the stirred solution at room temperature.

-

Reaction: After the addition, add a few drops of glacial acetic acid. Heat the mixture to reflux for 3-6 hours.

-